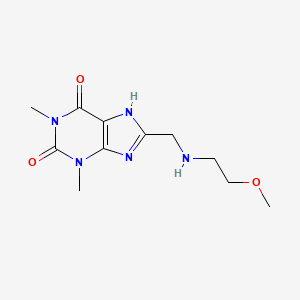

![molecular formula C18H15ClFNO2 B2512646 N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-Chlor-6-Fluorbenzamid CAS No. 2034294-02-3](/img/structure/B2512646.png)

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-Chlor-6-Fluorbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

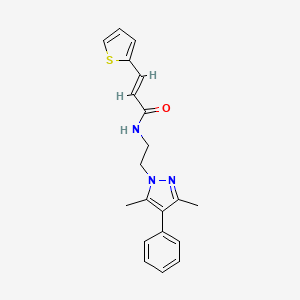

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This particular compound is characterized by the presence of a benzofuran ring, a propyl group, and a benzamide moiety with chloro and fluoro substituents.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide has several scientific research applications:

Wirkmechanismus

Biochemical Pathways

The compound’s interaction with serotonin and dopamine receptors affects several biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of these neurotransmitters, thereby altering their levels in the synaptic cleft. The downstream effects of these changes can include a range of physiological and psychological responses, from changes in heart rate and blood pressure to alterations in mood and perception .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide

Result of Action

The molecular and cellular effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide ’s action can vary widely, depending on factors such as dosage, individual physiology, and the presence of other substances . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide . For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Additionally, individual factors, including genetics, age, health status, and the use of other medications, can also influence its effects .

Biochemische Analyse

Biochemical Properties

It is known that similar benzofuran derivatives interact with monoamine transporters and serotonin receptors . These interactions could potentially influence a variety of biochemical reactions.

Cellular Effects

In cellular models, benzofuran derivatives have been observed to induce behavioral activation characterized by forward locomotion . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

Similar benzofuran derivatives are known to act as substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Similar benzofuran derivatives have been observed to produce sustained stimulant-like effects in rats , suggesting that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may have similar long-term effects on cellular function.

Dosage Effects in Animal Models

Similar benzofuran derivatives have been observed to produce dose-related elevations in extracellular dopamine and serotonin in the brains of rats , suggesting that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may have similar dosage-dependent effects.

Metabolic Pathways

Given its structural similarity to other benzofuran derivatives, it may interact with enzymes or cofactors involved in monoamine transmission .

Transport and Distribution

Similar benzofuran derivatives are known to interact with monoamine transporters , suggesting that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may be transported and distributed in a similar manner.

Subcellular Localization

Given its potential interactions with monoamine transporters , it may be localized to regions of the cell where these transporters are present.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.

Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzofuran derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted benzofuran derivatives with new functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1-benzofuran-2-yl)propan-2-amine: A benzofuran derivative with similar structural features but different functional groups.

6-MAPB: An analog of 6-APB with a benzofuran ring, used in research for its psychoactive properties.

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide moiety, which may enhance its biological activity and specificity compared to other benzofuran derivatives .

Eigenschaften

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO2/c1-11(9-13-10-12-5-2-3-8-16(12)23-13)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWKESQTXKAVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2512571.png)

![1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2512575.png)

![1-{[(pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2512576.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)

![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate](/img/structure/B2512585.png)